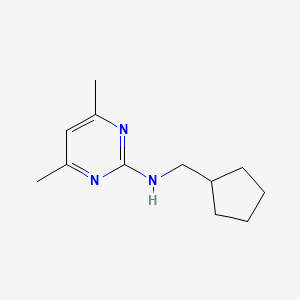

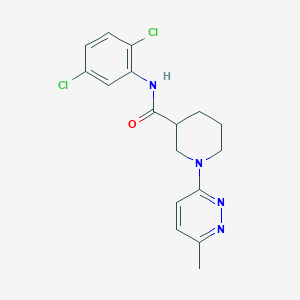

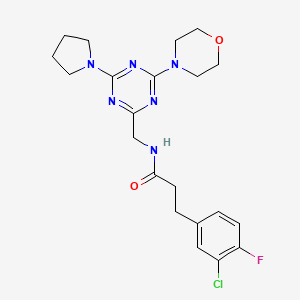

![molecular formula C13H11NO5 B2438726 [4-(2-Furoylamino)phenoxy]acetic acid CAS No. 312748-79-1](/img/structure/B2438726.png)

[4-(2-Furoylamino)phenoxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anti-Inflammatory Agents

Research has shown that derivatives of phenoxy acetic acid, including [4-(2-Furoylamino)phenoxy]acetic acid, can act as selective COX-2 inhibitors. These inhibitors are crucial in reducing inflammation by blocking the enzyme responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation . This makes them potential candidates for developing new anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors.

Cancer Treatment

Phenoxy acetic acid derivatives have been explored for their potential in cancer treatment. These compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. The specific mechanism involves the disruption of mitochondrial function and the activation of caspases, which are enzymes that play a vital role in the execution of apoptosis .

Antimicrobial Agents

[4-(2-Furoylamino)phenoxy]acetic acid has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial and fungal strains, demonstrating significant inhibitory effects. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Neuroprotective Agents

Research indicates that phenoxy acetic acid derivatives may have neuroprotective properties. These compounds can protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This opens up possibilities for developing new treatments for these debilitating conditions.

Herbicides

Phenoxy acetic acid derivatives, including [4-(2-Furoylamino)phenoxy]acetic acid, have been used in agriculture as herbicides. They function by mimicking natural plant hormones, leading to uncontrolled growth and eventually the death of the plant. This application is particularly valuable in managing weed populations in crop fields .

Pharmaceutical Testing

[4-(2-Furoylamino)phenoxy]acetic acid is also used as a reference standard in pharmaceutical testing. High-quality reference standards are essential for ensuring the accuracy and reliability of analytical results in drug development and quality control processes .

Pain Management

Due to its anti-inflammatory properties, [4-(2-Furoylamino)phenoxy]acetic acid derivatives are being investigated for their potential in pain management. By inhibiting COX-2 and reducing the production of prostaglandins, these compounds can alleviate pain associated with inflammation .

Antioxidant Agents

Phenoxy acetic acid derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, thereby protecting cells from oxidative damage. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as cardiovascular diseases and certain types of cancer .

Mechanism of Action

Target of Action

It’s known that phenoxy acetic acid derivatives can act as selective cox-2 inhibitors . COX-2, or cyclooxygenase-2, is an enzyme that plays a key role in converting arachidonic acid into prostaglandins . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Biochemical Pathways

As a potential cox-2 inhibitor, it would affect the arachidonic acid pathway, reducing the production of prostaglandins and thus mitigating inflammation .

Pharmacokinetics

It’s known that phenoxy acetic acid is a weak acid and weak base in nature with a pka of 37 , which may influence its absorption and distribution in the body.

Result of Action

Based on its potential role as a cox-2 inhibitor, it could reduce the production of prostaglandins, leading to a decrease in inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(2-Furoylamino)phenoxy]acetic acid. For instance, phenoxy herbicides, which include related compounds, have been found to be influenced by soil bacteria activity, and their degradation can be stimulated by structurally-related plant secondary metabolites . Additionally, the presence of other chemicals in the environment could potentially affect the compound’s action.

properties

IUPAC Name |

2-[4-(furan-2-carbonylamino)phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5/c15-12(16)8-19-10-5-3-9(4-6-10)14-13(17)11-2-1-7-18-11/h1-7H,8H2,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOMBNXXWIJNMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Furoylamino)phenoxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

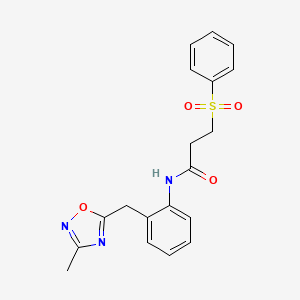

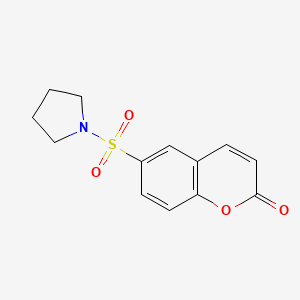

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2438646.png)

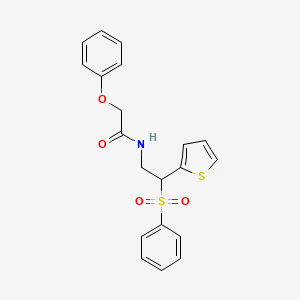

![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)

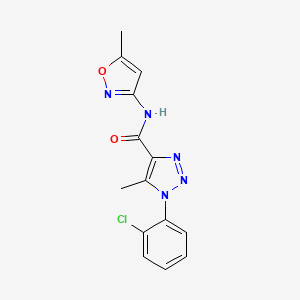

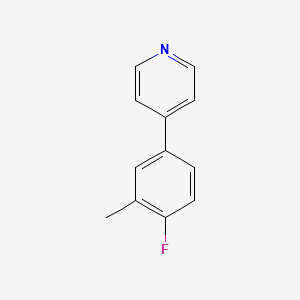

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)

![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)

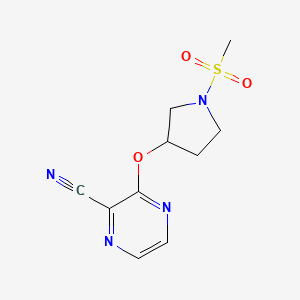

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)